molecular formula C13H13N5O B12132148 N-(2-methoxybenzyl)-9H-purin-6-amine CAS No. 75737-41-6

N-(2-methoxybenzyl)-9H-purin-6-amine

Cat. No.: B12132148
CAS No.: 75737-41-6
M. Wt: 255.28 g/mol
InChI Key: STWJKIOLMNHFIK-UHFFFAOYSA-N
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Description

Overview of Purine (B94841) Derivatives in Medicinal Chemistry and Biological Systems

Purines are heterocyclic aromatic organic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.orgmicrobenotes.com This fundamental structure is the scaffold for adenine (B156593) and guanine (B1146940), the essential building blocks of DNA and RNA. wikipedia.orgstudysmarter.co.uk Beyond their role in genetics, purine derivatives are crucial components in various biomolecules, including ATP, GTP, cyclic AMP, and coenzyme A, playing vital roles in cellular energy metabolism and signaling pathways. wikipedia.orgutah.edu

The versatility of the purine scaffold has made it a privileged structure in drug discovery. nih.gov Medicinal chemists have successfully developed a multitude of purine-based compounds with a wide array of therapeutic applications. nih.gov These derivatives have been investigated for their potential as anticancer, antiviral (including anti-HIV and anti-herpes), anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.gov The biological activity of these compounds is often modulated by introducing different substituents onto the purine ring, which can alter their interaction with biological targets like enzymes and receptors. nih.govacs.org

Historical Context of N-Substituted Purin-6-amine Compounds in Research

Research into N-substituted purin-6-amine compounds, also known as N6-substituted adenines, has a long history. Early studies focused on the synthesis and properties of various 6-substituted purines. acs.orgacs.org The development of synthetic methods to modify the 6-position of the purine ring opened the door to creating vast libraries of analogues for biological screening. acs.orgresearchgate.net

A significant area of research has been the synthesis of N6-substituted adenosine (B11128) analogues, where the purine derivative is attached to a ribose sugar. These compounds have been explored for their interaction with adenosine receptors, which are involved in numerous physiological processes. nih.gov The synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives can be achieved through one-step SNAr reactions with various amines. nih.gov Research has shown that the nature of the substituent at the N6 position is a critical determinant of biological activity. nih.gov For instance, studies on 6-substituted purinyl alkoxycarbonyl amino acids revealed that their immunostimulant activity depends on the specific group at the 6-position, the type of amino acid, and the linker connecting them. nih.gov Furthermore, conjugates of N-(purin-6-yl) with amino acids and dipeptides have been synthesized and shown to possess significant antimycobacterial activity. nih.gov

Significance of the 2-Methoxybenzyl Moiety in Purine Scaffolds

In the context of purine scaffolds, the introduction of a benzyl (B1604629) group at the N6 position has been shown to enhance affinity for certain biological targets. For example, the introduction of a 2-methoxy-5-chlorobenzyl group at the N6 position of an apioadenosine analogue resulted in an A3 adenosine receptor antagonist. nih.gov The 2-methoxybenzyl moiety itself has been incorporated into various pharmacologically active compounds. For instance, it is a component of certain designer drugs where it modifies the interaction with serotonin (B10506) receptors. researchgate.netresearchgate.net The chemical properties of related compounds like 2-methoxybenzyl chloride and 2-methoxybenzylamine (B130920) are well-characterized, providing a basis for its synthetic incorporation into larger molecules. biosynth.comnih.gov The presence of the methoxy (B1213986) group can lead to specific interactions with target proteins, potentially increasing potency and selectivity.

Current Research Landscape of N-(2-methoxybenzyl)-9H-purin-6-amine and Analogues

Direct and extensive research specifically focused on this compound is limited in publicly available literature. However, research on closely related analogues provides significant insights into its potential biological activities.

A key area of investigation is its corresponding nucleoside, N6-(2-methoxybenzyl)adenosine. Studies on this compound and its derivatives have been conducted to explore their potential as modulators of adenosine receptors. nih.gov For example, N6-(2-methoxybenzyl)adenosine was synthesized as part of a study on adenosine derivatives with potential antitumor activity. nih.gov

The broader class of N6-benzyladenosine derivatives continues to be an active area of research. Scientists are exploring how different substitutions on the benzyl ring affect biological activity. This structure-activity relationship (SAR) approach is crucial for designing new compounds with improved therapeutic profiles. nih.gov The synthesis of various 6-substituted purines remains a topic of interest, with researchers developing new methods to create diverse chemical libraries for screening against various diseases. researchgate.netresearchgate.netnih.gov While specific data on this compound is scarce, the collective knowledge gained from its analogues suggests it is a compound of interest for further investigation, particularly in the context of kinase inhibition and adenosine receptor modulation. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75737-41-6

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C13H13N5O/c1-19-10-5-3-2-4-9(10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18)

InChI Key

STWJKIOLMNHFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of N 2 Methoxybenzyl 9h Purin 6 Amine

Strategies for the Preparation of N-(2-methoxybenzyl)-9H-purin-6-amine

The creation of the target molecule can be achieved through several strategic pathways, each offering distinct advantages in terms of yield, purity, and regioselectivity.

The most common and direct method for synthesizing N6-substituted purines, including this compound, is through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org This approach utilizes a purine (B94841) core that has a suitable leaving group, most commonly a halogen, at the C-6 position.

The general mechanism involves the attack of a nucleophile, in this case, 2-methoxybenzylamine (B130920), on the electron-deficient C-6 carbon of the purine ring. youtube.com The presence of the electron-withdrawing nitrogen atoms in the purine ring system facilitates this reaction. libretexts.org 6-Chloropurine is a widely used and commercially available starting material for this purpose. The reaction is typically carried out in a polar solvent, such as ethanol (B145695) or dimethylformamide (DMF), and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.govresearchgate.net Microwave-assisted protocols have also been developed to accelerate this transformation, sometimes even in environmentally benign solvents like water. researchgate.net

A specific example involves the reaction of a 6-chloro-9-substituted-purine with 2-methoxybenzylamine and a base like triethylamine (B128534) in DMF at elevated temperatures to yield the desired N6-substituted product. nih.gov The choice of solvent, base, and temperature can be optimized to maximize the yield and purity of the final product.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution at Purine C-6

Starting Material Nucleophile Base Solvent Temperature Product
6-Chloropurine 2-Methoxybenzylamine Triethylamine (Et₃N) Ethanol (EtOH) Reflux This compound

This table provides illustrative examples of reaction conditions.

The alkylation of the purine ring is a critical step in the synthesis of many of its derivatives, but it presents a significant regioselectivity challenge. The purine nucleus contains multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated. Direct alkylation of N6-substituted purines typically results in a mixture of N7- and N9-alkylated isomers. acs.orgub.edu

Generally, the N9-substituted isomer is the thermodynamically more stable and, therefore, often the major product, while the N7-isomer forms as a significant byproduct. nih.govacs.org The reaction is usually performed by treating the purine with an alkylating agent (e.g., an alkyl halide) in the presence of a base like sodium hydride or potassium carbonate. ub.edubeilstein-journals.org The ratio of N9 to N7 isomers can be influenced by factors such as the nature of the purine substituents, the alkylating agent, the solvent, and the reaction temperature. acs.org

Given the challenges of direct alkylation, several strategies have been developed to achieve regioselective synthesis of specific purine isomers.

Kinetic vs. Thermodynamic Control : In some systems, it is possible to favor one isomer over another by carefully controlling the reaction conditions. For instance, Silyl Hilbert-Johnson glycosylation reactions can be kinetically controlled to yield N2-isomers or thermodynamically controlled to favor N1-isomers in indazole synthesis, a principle that can be extended to purine chemistry. nih.gov

Use of Protecting Groups : Temporarily blocking other reactive sites on the purine ring is a classic strategy to direct the alkylation to the desired nitrogen atom.

Sequential Functionalization : A highly effective regioselective method involves introducing a substituent at the desired nitrogen position first, followed by modification at other sites. For instance, to synthesize a specific N9-substituted derivative of N-(2-methoxybenzyl)-purin-6-amine, one can start with 6-chloropurine, selectively introduce a group at the N-9 position, and then perform the nucleophilic aromatic substitution at C-6 with 2-methoxybenzylamine. nih.gov This multi-step but controlled approach ensures the formation of a single, desired regioisomer.

Catalyst-Directed Synthesis : Specific catalysts can direct alkylation to a particular nitrogen. For example, a method using SnCl₄ as a catalyst has been developed for the direct and regioselective introduction of tert-alkyl groups at the N7 position of 6-substituted purines. nih.govacs.org

Synthesis of this compound Derivatives and Analogues

Further modification of the this compound structure allows for the creation of a diverse library of analogues, primarily through substitution at the C-2 and N-9 positions of the purine ring.

Introducing substituents at the C-2 position of this compound can be achieved by starting with a 2,6-disubstituted purine. A common precursor for this strategy is 2,6-dichloropurine (B15474). The differential reactivity of the two chlorine atoms can be exploited for selective substitution. Typically, the C-6 position is more reactive towards nucleophilic substitution than the C-2 position.

A synthetic route could involve the initial reaction of 2,6-dichloropurine with 2-methoxybenzylamine under controlled conditions to favor monosubstitution at the C-6 position, yielding 2-chloro-N-(2-methoxybenzyl)-9H-purin-6-amine. The remaining chlorine atom at the C-2 position can then be displaced by a second, different nucleophile (e.g., another amine, an alcohol, or a thiol) to generate a 2,6,9-trisubstituted purine derivative. Alternatively, methods involving the regioselective substitution of 2,6-diazidopurines with amines at the C-2 position offer another pathway to 2-amino-6-substituted purines. beilstein-journals.org

Functionalization at the N-9 position is a key strategy for creating analogues of this compound. As mentioned, this is often performed as the first step in a regioselective synthesis to avoid isomeric mixtures.

A documented synthesis of an N-9 analogue, N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, exemplifies this approach. nih.gov The synthesis proceeds in two main steps:

N-9 Alkylation : 6-Chloropurine is reacted with 2,3-dihydrofuran (B140613) in the presence of an acid catalyst (CF₃COOH). This reaction selectively introduces an oxolan-2-yl (tetrahydrofuranyl) group at the N-9 position of the purine ring, yielding the intermediate 6-chloro-9-(oxolan-2-yl)-9H-purine.

C-6 Substitution : The intermediate is then reacted with 2-methoxybenzylamine and triethylamine in DMF. The chlorine at C-6 is displaced by the amine via nucleophilic aromatic substitution to afford the final N-9 functionalized product. nih.gov

Table 2: Synthesis of N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine nih.gov

Step Reactants Reagents/Solvent Product
1 6-Chloropurine, 2,3-Dihydrofuran CF₃COOH, Ethanol 6-Chloro-9-(oxolan-2-yl)-9H-purine

Other general methods for N-9 alkylation, such as using various alkyl halides in the presence of a base or employing Mitsunobu reaction conditions with alcohols, are also applicable for generating a wide array of N-9 functionalized derivatives. beilstein-journals.orgrsc.org

Modifications on the 2-Methoxybenzyl Moiety

The 2-methoxybenzyl group attached to the N6 position of the purine core is not merely a static component of the molecule; it is a site for strategic chemical modifications. A primary function of such benzyl (B1604629) groups in synthetic chemistry is to act as a protecting group for nitrogen atoms within heterocyclic structures like indoles and purines. clockss.orgchem-station.com The p-methoxybenzyl (PMB) group, a close analogue, is particularly valued because it can be cleaved under specific, mild conditions that often leave other protecting groups, like a standard benzyl group, intact. clockss.orgchem-station.com

A key modification of this moiety is its complete removal, or deprotection. This is commonly achieved under oxidative conditions. One well-established method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). clockss.orgchem-station.com The reaction proceeds through the formation of a charge-transfer complex between the electron-rich methoxybenzyl group and the electron-deficient DDQ, followed by hydrolysis, which releases the unprotected amine and p-methoxybenzaldehyde. chem-station.com Alternatively, deprotection can be accomplished under strongly acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA). clockss.org The stability of the protecting group is influenced by the number of methoxy (B1213986) substituents on the benzene (B151609) ring; dimethoxybenzyl (DMB) groups are generally more labile and can be removed under even milder conditions than the PMB group. chem-station.com

While deprotection is a common modification, other alterations can be envisioned to modulate the molecule's properties. These could include the introduction of additional substituents onto the benzene ring or altering the position of the methoxy group to fine-tune electronic and steric characteristics, potentially influencing receptor binding or metabolic stability.

Advanced Synthetic Techniques in Purine Chemistry

The synthesis of this compound and its derivatives benefits from broader advancements in synthetic organic chemistry, particularly those tailored for heterocyclic compounds. These modern techniques offer improvements in efficiency, selectivity, and scale.

Microwave-Assisted Synthesis in Purine Derivative Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the preparation of purine derivatives. nih.govresearchgate.net This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and significant improvements in chemical yields compared to conventional heating methods. nih.govacs.org For instance, condensations and the formation of heterocyclic rings, which are key steps in purine synthesis, have been successfully expedited using microwave energy. nih.gov

In the synthesis of various purine analogues, microwave irradiation has been shown to be highly effective. The synthesis of 6-methoxy-5,6-dihydro-5-azapurines saw a yield increase from just 4% at 70°C with conventional heating to 47% when the temperature was raised to 140°C under microwave irradiation. acs.orgnih.gov Similarly, one-pot syntheses of 8-arylmethyl-9H-purin-6-amine derivatives have been successfully developed using microwave-assisted chemistry, streamlining what was previously a multi-step process. nih.gov This rapid and efficient approach allows for the creation of large libraries of purine derivatives for biological screening. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Purine Synthesis This table is interactive. You can sort and filter the data.

Product Method Temperature (°C) Time Yield (%) Reference
Formamidine 20a Conventional 70 30 min 4 nih.gov
Formamidine 20a Microwave 140 30 min 47 nih.gov
Formamidine 20a Microwave 140 30 min 71 nih.gov
Cyclization product 21a Conventional 150 30 min 37 acs.org

Stereoselective Synthesis of Chiral Purine Analogues

Chirality plays a critical role in the biological activity of many pharmaceuticals, as different enantiomers or diastereomers of a molecule can have vastly different interactions with chiral biological targets like enzymes and receptors. The stereoselective synthesis of purine analogues aims to produce a single desired stereoisomer, which is crucial when a chiral center is present in the molecule. ethz.chnih.gov

Several strategies are employed to achieve stereoselectivity:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce a desired stereocenter into the final molecule. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Once the new stereocenter is set, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: A small amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. This is a highly efficient method for producing chiral compounds.

Resolution: A racemic mixture (a 50:50 mixture of enantiomers) is separated into its individual enantiomers, often through chromatography with a chiral stationary phase or by enzymatic resolution. ethz.ch

In the context of purine derivatives, stereoselectivity can be critical. For example, in the development of 9-deazaguanine (B24355) analogues as inhibitors of purine nucleoside phosphorylase, the (S)-isomer of one compound was found to be 30-fold more potent than its corresponding (R)-isomer, highlighting the importance of controlling stereochemistry. nih.gov The synthesis of such chiral molecules often involves the diastereoselective functionalization of an intermediate to establish the required relative configuration of stereocenters. nih.gov

Industrial-Scale Synthesis Considerations for Purine Derivatives

Translating a laboratory synthesis of a purine derivative like this compound to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is cost-effective, safe, efficient, and reliable.

Key considerations for industrial-scale synthesis include:

Process Efficiency and Yield: Each step in the synthetic route must be optimized to maximize the yield and throughput. Reactions that are simple and high-yielding on a small scale may require significant redevelopment for large-scale production. For example, the synthesis of related heterocyclic compounds for pharmaceuticals often involves replacing difficult-to-handle reagents with safer, more manageable alternatives. beilstein-journals.org

Reaction Conditions and Safety: Conditions such as temperature, pressure, and reaction time must be carefully controlled in large reactors. The use of hazardous reagents or flammable solvents requires stringent safety protocols and specialized equipment to manage risks.

Purification and Quality Control: Developing robust and scalable purification methods, such as crystallization or large-scale chromatography, is essential to ensure the final product meets high purity standards. The synthesis of a derivative, N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, involved purification steps like filtration, washing with multiple solvents (distilled water, methanol (B129727), and diethyl ether), and recrystallization to obtain single crystals of high purity. nih.gov

Waste Management: Industrial processes generate significant amounts of waste. Developing environmentally friendly ("green") synthetic routes that minimize waste and use less hazardous substances is an increasingly important consideration.

The development of a simple and reliable protocol for the large-scale production of kinetin, a related purine derivative, highlights the goal of achieving an efficient process for market supply. researchgate.net

Advanced Spectroscopic and Structural Characterization of N 2 Methoxybenzyl 9h Purin 6 Amine and Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in N-(2-methoxybenzyl)-9H-purin-6-amine can be mapped, confirming the connectivity of the purine (B94841) core, the 2-methoxybenzyl group, and the amine linker.

In ¹H NMR spectroscopy of related N-benzyl purine analogues, characteristic signals are observed. The protons on the purine ring (H-2 and H-8) typically appear as sharp singlets in the downfield region. The protons of the benzyl (B1604629) group's aromatic ring appear as a multiplet, while the benzylic methylene (B1212753) protons (CH₂) adjacent to the amine nitrogen give a characteristic signal. rsc.orgrsc.org The methoxy (B1213986) group (OCH₃) protons on the benzyl ring present as a distinct singlet. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. organicchemistrydata.org The carbon atoms of the purine ring resonate at specific chemical shifts, which can be distinguished from those of the 2-methoxybenzyl substituent. researchgate.net In analogous compounds, the chemical shifts for the benzyl CH₂ carbon and the methoxy carbon are readily identifiable. researchgate.net The analysis of N-methoxy-9-methyl-9H-purin-6-amines has also demonstrated the power of ¹H, ¹³C, and ¹⁵N NMR techniques in identifying tautomeric forms in solution. researchgate.net For N-(2-methoxybenzyl) phenethylamine (B48288) analogues, NMR is crucial for differentiating between positional isomers (e.g., 2-methoxybenzyl vs. 3- or 4-methoxybenzyl). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Purine C2-HDownfield singlet~153
Purine C6N/A~155
Purine C8-HDownfield singlet~140
Purine C4N/A~149
Purine C5N/A~120
Benzyl CH₂Singlet/Triplet~43-49
Methoxy OCH₃Singlet (~3.8 ppm)~55
Benzyl Aromatic C-HMultiplet (~6.8-7.3 ppm)~110-130
Benzyl Aromatic C-OCH₃N/A~157
Benzyl Aromatic C-CH₂N/A~127

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) would produce a protonated molecule [M+H]⁺, allowing for precise molecular mass determination. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected ion, are particularly informative for structural elucidation. nih.gov

The fragmentation of N-(2-methoxybenzyl) substituted compounds is well-documented. A primary and characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. researchgate.net This cleavage results in the formation of a stable 2-methoxybenzyl cation, which may rearrange to the even more stable tropylium (B1234903) ion, observed at a mass-to-charge ratio (m/z) of 121. researchgate.net Another significant fragment often observed corresponds to the purine moiety. The study of related N-(2-methoxybenzyl)phenethylamine (NBOMe) compounds shows that the relative abundances of key fragment ions can be used to differentiate between positional isomers. southernforensic.orgresearchgate.net

Key Fragmentation Pathways:

Formation of the [M+H]⁺ ion: Confirms the molecular weight.

Benzylic Cleavage: The most prominent fragmentation, leading to the characteristic 2-methoxybenzyl cation (m/z 121).

Loss of the Benzyl Group: Results in a fragment corresponding to the protonated aminopurine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In the IR spectrum of this compound, specific absorption bands would confirm the presence of its key structural components.

The characteristic absorption frequencies include:

N-H Stretch: A moderate to sharp band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine (N-H) group.

Aromatic C-H Stretch: Bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the methylene (CH₂) and methoxy (CH₃) groups appearing just below 3000 cm⁻¹.

C=N and C=C Stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region, corresponding to the aromatic purine and benzene (B151609) rings.

C-O Stretch: A strong band for the aryl ether of the methoxy group, typically found in the 1200-1250 cm⁻¹ region.

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

This pattern of absorption bands provides a spectroscopic fingerprint, confirming the presence of the amine, purine, and methoxybenzyl moieties. southernforensic.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided results, extensive data on closely related analogues allows for a robust prediction of its solid-state characteristics. nih.gov

Studies on compounds like N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine and N-Benzyl-9-isopropyl-9H-purin-6-amine reveal common structural motifs. nih.govresearchgate.net The purine ring system is consistently found to be essentially planar. nih.govnih.gov

A predominant feature in the crystal packing of N⁶-substituted purine analogues is the formation of hydrogen-bonded dimers. nih.govresearchgate.netresearchgate.net Molecules typically pair up through two N—H⋯N hydrogen bonds, where the exocyclic amine proton (N⁶-H) of one molecule donates to the N1 or N7 atom of a neighboring molecule, forming a centrosymmetric R₂²(8) ring motif. nih.govnih.gov

These dimers then assemble into a three-dimensional architecture through a combination of other intermolecular forces. nih.gov These include weaker C—H⋯N, C—H⋯O, and C—H⋯π interactions. nih.govresearchgate.net Furthermore, π–π stacking interactions between the aromatic purine and/or benzyl rings are crucial for stabilizing the crystal lattice, with centroid-to-centroid distances indicating significant overlap. nih.govresearchgate.net

Table 2: Representative Crystal Data for an N-Benzyl-Purine Analogue (N-Benzyl-9-isopropyl-9H-purin-6-amine) researchgate.net

Parameter Value
FormulaC₁₅H₁₇N₅
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.9926 (5)
b (Å)21.1673 (7)
c (Å)11.2622 (6)
β (°)114.274 (5)
V (ų)2823.5 (2)
Z8

The conformation of this compound is largely defined by the orientation of the benzyl side chain relative to the purine core. The purine ring system itself is rigid and maintains a high degree of planarity. nih.govresearchgate.net

The most significant conformational variable is the dihedral angle between the plane of the purine ring and the plane of the benzyl ring. In various analogues, this angle is substantial, ranging from approximately 66° to 89°. nih.govresearchgate.netnih.gov This non-coplanar arrangement minimizes steric hindrance between the two ring systems. The substituent at the N9 position of the purine ring also adopts a specific conformation, such as the envelope or chair forms seen in tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings in related structures. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.

For preparative purposes, column chromatography over silica (B1680970) gel is a standard method for isolating the target compound from reaction mixtures. rsc.org The progress of the reaction and the purity of fractions can be monitored by thin-layer chromatography (TLC). nih.gov For final purification, recrystallization is often employed to obtain the compound in high purity suitable for analysis. nih.gov

For analytical assessment, high-performance liquid chromatography (HPLC) is the method of choice. nih.gov Reversed-phase HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS), can effectively separate the target compound from impurities and starting materials. nih.gov Published methods for related NBOMe compounds utilize gradient elution with solvents like acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) formate (B1220265) as additives) to achieve excellent resolution and quantification. nih.govscispace.com These methods are crucial for verifying the purity of a synthesized batch and for identifying any related impurities. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of purine derivatives due to its high resolution and sensitivity. For N6-substituted purines, including this compound, reversed-phase HPLC (RP-HPLC) is the most frequently employed method. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that the separation of purine analogues is typically achieved on C18 columns. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium formate or phosphate) and an organic modifier, most commonly acetonitrile or methanol (B129727). nih.govgoogle.com A gradient elution, where the concentration of the organic modifier is gradually increased, is often necessary to achieve optimal separation of a mixture of purine bases, nucleosides, and nucleotides within a single analytical run. nih.gov

The development of an HPLC method for a specific compound like this compound would involve optimizing several parameters to achieve good peak shape and resolution. These parameters include the type of stationary phase, the composition and pH of the mobile phase, and the gradient profile. For instance, an ion-pair, reverse-phase HPLC procedure has been developed to resolve and quantify guanine (B1146940) nucleotides, utilizing a C18 analytical column with a mobile phase containing potassium phosphate (B84403) and tetrabutylammonium (B224687) bromide as an ion-pairing agent, mixed with acetonitrile. researchgate.net While this method was for guanine nucleotides, similar principles can be applied to the analysis of adenine (B156593) derivatives like this compound.

Table 1: Illustrative HPLC Parameters for Analysis of N6-Substituted Purine Analogues

ParameterValue/Description
Column Reversed-phase C18, 5 µm particle size
Mobile Phase A 0.1 M Ammonium Acetate (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

This table represents typical starting conditions for the analysis of N6-substituted purine analogues and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid monitoring of reactions involving purine derivatives and for preliminary purity assessments. nih.gov In the synthesis of N6-substituted purines, TLC is routinely used to track the consumption of starting materials, such as 6-chloropurine, and the formation of the desired product. nih.govnih.gov

For the analysis of this compound and related compounds, standard silica gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. acs.org The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of the eluent system is critical and is typically a mixture of a relatively nonpolar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (such as methanol or ethanol) to achieve the desired separation.

After development, the spots corresponding to the different compounds are visualized, most commonly under UV light at 254 nm, where the purine ring absorbs and appears as a dark spot on a fluorescent background. acs.org The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to characterize the compound in a specific solvent system.

Table 2: Representative TLC Data for Monitoring Synthesis of N6-Substituted Purines

Compound TypeTypical Mobile PhaseTypical Rƒ Value
6-Chloropurine (Starting Material)Dichloromethane:Methanol (95:5)~ 0.8
N6-Substituted Purine (Product)Dichloromethane:Methanol (95:5)~ 0.5

Note: The Rƒ values are illustrative and highly dependent on the exact TLC conditions, including the specific substituent on the purine ring, the precise composition of the mobile phase, and the type of silica gel plate used.

In synthetic procedures for related 6,8,9-trisubstituted purine analogues, the completion of the reaction is detected by TLC, and the reaction mixture is then processed. nih.gov For instance, the reduction of a nitro group or the substitution of a chloro group can be easily followed by observing the disappearance of the starting material spot and the appearance of a new spot for the product. nih.gov

Structure Activity Relationship Sar Studies of N 2 Methoxybenzyl 9h Purin 6 Amine Analogues

Impact of Substitutions on the 2-Methoxybenzyl Moiety on Biological Activity

The N6-benzyl group is a critical component for the activity of many purine (B94841) derivatives, and substitutions on this aromatic ring can dramatically alter biological outcomes. Research into N6-arylmethyl analogues has shown they tend to be more potent in binding to A1 and A3 adenosine (B11128) receptors (AR) compared to A2A receptors. nih.gov

Specifically for the methoxy-substituted benzyl (B1604629) ring, its position is a key determinant of activity. Studies on N6-substituted adenosine derivatives have revealed that a 2-methoxybenzyl substituent can significantly decrease efficacy at the human A3 adenosine receptor. nih.gov In contrast, a methoxy (B1213986) group at the 4-position of the benzyl ring was found to best favor A3 receptor selectivity. nih.gov

Other substitutions on the benzyl ring have also been explored to establish a clearer SAR. For instance, chloro substitutions at the 2- or 4-position of the benzyl ring can convert a partial agonist into a full agonist, while a 3-chloro substituent only leads to a limited increase in efficacy. nih.gov Furthermore, introducing a nitro group on the benzyl moiety has been shown to enhance potency at A3 receptors. nih.gov In studies on cultured L1210 leukemia cells, N6-p-nitrobenzyladenosine showed activity comparable to the unsubstituted N6-benzyladenosine. nih.gov The addition of lipophilic groups to the benzyl core has also been linked to improved antiviral activity against pathogens like the tick-borne encephalitis virus. semanticscholar.org

Table 1: Effect of Benzyl Ring Substitutions on Biological Activity of N6-Benzyladenosine Analogues
SubstituentPosition on Benzyl RingObserved EffectReference
Methoxy2- (ortho)Decreased efficacy at human A3 adenosine receptor. nih.gov
Methoxy4- (para)Favored A3 adenosine receptor selectivity. nih.gov
Chloro2- (ortho) or 4- (para)Increased efficacy, converting partial to full agonists. nih.gov
Chloro3- (meta)Limited increase in efficacy. nih.gov
Nitropara-Enhanced potency at A3 adenosine receptors. nih.gov

Effects of Modifications at the Purine C-2 Position on Potency and Selectivity

Modifications at the C-2 position of the purine ring are a well-established strategy for modulating the potency and selectivity of adenosine analogues. For N6-benzyladenosine derivatives, substitution at this position can significantly enhance selectivity for A3 adenosine receptors. medchemexpress.com

The combination of a 2-substituent with modifications at the N6- and 5'-positions can lead to compounds with very high potency and selectivity. For example, the 2-chloro analogue of N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) was found to have a threefold greater affinity for the A3 receptor than its parent compound. medchemexpress.com This modification also diminished affinity for A1 and A2a receptors, resulting in a highly selective compound. medchemexpress.com

Systematic studies have established a clear hierarchy for the potency-enhancing effects of different substituents at the C-2 position. The general order is chloro > thioether > amine. medchemexpress.com The introduction of a 2-chloro group is also noted to be important for the solubility of resulting complexes in certain solvents. nih.gov In the context of anticancer activity, the presence of a 2-amino group on N6-p-nitrobenzyladenine ribonucleoside resulted in a more effective growth inhibitor in L1210 leukemia cells compared to the version without the 2-amino group. nih.gov

Table 2: Effect of C-2 Purine Substitutions on N6-Benzyladenosine Analogue Activity
C-2 SubstituentObserved EffectReference
ChloroGreatest enhancement of A3 receptor affinity and selectivity. Improved solubility of derived complexes. medchemexpress.comnih.gov
ThioetherModerate enhancement of A3 receptor affinity. medchemexpress.com
AmineLeast enhancement of A3 receptor affinity among the three. Improved growth inhibition in specific cancer cell lines. nih.govmedchemexpress.com

Role of Substituents at the Purine N-9 Position in Target Affinity

The N-9 position of the purine ring is another key site for modification that influences the biological profile of N6-substituted purines. The synthesis of N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine demonstrates the chemical accessibility of this position on the target compound's scaffold. mdpi.com

Studies on various N9-substituted purine derivatives indicate that this position is crucial for target affinity and selectivity. For instance, N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives were found to remain active in cytokinin bioassays, suggesting that substitution at the N-9 position is generally tolerated for maintaining biological activity. dergipark.org.tr Research on N9-alkenyl and alkynyl-substituted purines has also shown that these modifications are compatible with potent cytotoxic activity. mdpi.com

The regiochemistry of substitution is critical. A comparative study of N9- and N7-substituted 6-aminopurines revealed that the specific placement of the substituent determines the inhibitory profile against different protein kinases, such as EGF-R and VEGF-R. nih.gov This highlights that the N-9 position plays a significant role in orienting the molecule within the target's binding site, thereby dictating its affinity and selectivity. nih.gov

Stereochemical Considerations in SAR Analysis

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. For N6-substituted adenosine analogues, the stereochemical configuration of substituents can have a profound impact on binding affinity and efficacy.

A clear example of this is seen with the enantiomers of N6-(1-phenylethyl)adenosine. Studies have demonstrated stereoselectivity at the rat A3 adenosine receptor, where the (R)-enantiomer binds with higher affinity than the (S)-enantiomer. nih.gov Interestingly, this stereoselectivity was not observed at the human A3 receptor, indicating species-dependent differences in the receptor's chiral recognition. nih.gov

More broadly, the A1 adenosine receptor has been shown to exhibit greater stereoselectivity towards asymmetric N6-aralkyl substituents compared to the A2 receptor. nih.gov This suggests that the N6 binding pocket of the A1 receptor is more sterically constrained, making it more sensitive to the three-dimensional arrangement of the ligand. These findings underscore the importance of controlling stereochemistry during the design and synthesis of new analogues to optimize their interaction with specific receptor subtypes.

Pharmacophore Elucidation for N-(2-methoxybenzyl)-9H-purin-6-amine Analogues

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For N6-benzyladenosine analogues, pharmacophore models help rationalize the observed SAR and guide the design of new, more potent, and selective compounds.

Based on extensive SAR studies, a general pharmacophore for A3 adenosine receptor agonists like the N6-benzyladenosine derivatives can be proposed. Key features include:

The Purine Core: This serves as the central scaffold. The N6-amino group acts as a crucial hydrogen bond donor.

The N6-Substituent: The benzyl ring fits into a specific hydrophobic pocket in the receptor. The nature and position of substituents on this ring (e.g., methoxy, chloro) fine-tune the electronic and steric properties, impacting affinity and efficacy. nih.govnih.gov The N6 region is generally considered suitable for functionalization without abolishing receptor recognition. nih.gov

The Ribose Moiety (or surrogate): The hydroxyl groups of the ribose ring form key hydrogen bonds within the binding site. A computer-based molecular model of the A3 receptor binding site suggests that the ribose moiety's interaction closely resembles that in A1 receptors. nih.gov Modifications at the 5'-position, such as uronamides, are known to enhance A3 selectivity. nih.gov

The C-2 Position: This position can be substituted with small, electron-withdrawing groups like chlorine to enhance potency and selectivity. medchemexpress.com

Pharmacophore modeling supports the SAR data by identifying favorable electronic and steric features and their ideal spatial arrangement for optimal positioning in the target's binding site. nih.gov

Computational Chemistry and Molecular Modeling of N 2 Methoxybenzyl 9h Purin 6 Amine

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For N-(2-methoxybenzyl)-9H-purin-6-amine, docking simulations are crucial for identifying potential biological targets and understanding the specific molecular interactions that stabilize the ligand-protein complex.

Research on similar 6-substituted purine (B94841) derivatives has shown that they can act as inhibitors for a variety of proteins, including cyclin-dependent kinases (CDKs), xanthine (B1682287) oxidase, and N-myristoyltransferase. nih.govnih.govnih.gov Docking studies of this compound into the active sites of such enzymes reveal key binding modes. The purine core typically forms hydrogen bonds with amino acid residues in the hinge region of kinase domains, a common feature for ATP-competitive inhibitors. nih.gov

The N1 and N3 atoms of the purine ring can act as hydrogen bond acceptors, while the amino group at the 6-position acts as a hydrogen bond donor. For instance, in a hypothetical docking with a kinase, the purine N-H might interact with the backbone carbonyl of one residue, and the N7 atom could form a hydrogen bond with a backbone N-H of another. nih.gov The 2-methoxybenzyl group extends into a hydrophobic pocket of the active site. The methoxy (B1213986) group can form additional hydrogen bonds or electrostatic interactions, while the benzyl (B1604629) ring engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine. researchgate.netnih.gov These non-bonded interactions are critical for the stability and affinity of the ligand-protein complex. nih.gov

Interaction TypeLigand MoietyPotential Protein Residue InteractionReference
Hydrogen Bond (Donor)Purine N9-H, Amine N-HBackbone Carbonyl (e.g., Glu, Asp) nih.gov
Hydrogen Bond (Acceptor)Purine N1, N3, N7Backbone N-H (e.g., Leu, Val), Side Chain (e.g., Thr, Arg) nih.govnih.gov
Hydrophobic/π-π StackingBenzyl RingAromatic Residues (e.g., Phe, Tyr, Trp) researchgate.net
Electrostatic/H-BondMethoxy Group OxygenPolar/Charged Residues (e.g., Thr, Ser, Lys) nih.gov

This table represents hypothetical interactions based on docking studies of similar purine compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

2D-QSAR studies correlate physicochemical properties, or "descriptors," with biological activity. For a series of N-(benzyl)-9H-purin-6-amine analogs, descriptors would include molecular weight, lipophilicity (logP), molar refractivity, and topological indices. A typical 2D-QSAR model might reveal that optimal activity is achieved within a specific range of lipophilicity, suggesting the importance of membrane permeability or hydrophobic interactions at the target site. Analysis of various substituted benzylpurines could indicate that electron-donating or electron-withdrawing groups on the benzyl ring significantly influence activity, pointing to electronic effects in binding. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. nih.gov For this compound and its analogs, molecules are aligned, and the steric and electrostatic potentials are calculated at various grid points. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations of this compound can be used to study its conformational flexibility. The bond connecting the benzylamine (B48309) side chain to the purine core allows for significant rotational freedom. MD simulations can explore the preferred conformations of the molecule in an aqueous solution and within a protein's binding pocket.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods

In silico ADME prediction is essential in early-stage drug discovery to evaluate the "drug-likeness" of a compound. scirp.org Various computational models and software, such as SwissADME and pkCSM, are used to predict the pharmacokinetic properties of this compound based on its structure. nih.govresearchgate.net

Key predicted properties include:

Lipophilicity (LogP): This predicts how the compound partitions between an oily and an aqueous phase, affecting absorption and distribution.

Water Solubility (LogS): Adequate solubility is crucial for administration and absorption.

Gastrointestinal (GI) Absorption: High predicted GI absorption suggests good potential for oral bioavailability.

Blood-Brain Barrier (BBB) Permeation: This predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major enzymes in drug metabolism.

Drug-Likeness Rules: Compliance with rules like Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5) indicates a higher probability of oral bioavailability. tpcj.org

PropertyPredicted Value/InterpretationSignificanceReference
Molecular FormulaC13H13N5O- nih.gov
Molecular Weight255.28 g/mol Complies with Lipinski's rule (<500) researchgate.net
LogP (Consensus)~2.5 - 3.0Optimal lipophilicity for permeability researchgate.net
H-bond Donors2Complies with Lipinski's rule (≤5) rsc.org
H-bond Acceptors6Complies with Lipinski's rule (≤10) rsc.org
Topological Polar Surface Area (TPSA)~85 ŲGood potential for cell permeability rsc.org
GI AbsorptionHighIndicates good oral absorption potential tpcj.org
BBB PermeantNoLow likelihood of CNS side effects tpcj.org
P-gp SubstrateNoLess susceptible to efflux pumps tpcj.org
CYP Inhibitor (e.g., CYP2D6, 3A4)Likely InhibitorPotential for drug-drug interactions nih.gov

This table contains values estimated for this compound based on in silico prediction studies of similar molecules.

Future Research Directions and Broad Therapeutic Potential of N 2 Methoxybenzyl 9h Purin 6 Amine Analogues

Development of Novel Therapeutic Agents Targeting Specific Pathways

The purine (B94841) scaffold is a privileged structure in drug discovery, and analogues of N-(2-methoxybenzyl)-9H-purin-6-amine hold significant promise for the development of new therapeutic agents. Research into related purine derivatives has revealed their potential to combat a wide array of diseases by targeting specific cellular pathways. nih.gov

Anticancer Agents: A primary area of investigation for purine derivatives is oncology. Many of these compounds function as antimetabolites or as inhibitors of key proteins involved in cell proliferation and survival. nih.gov For instance, 2,6,9-trisubstituted purine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), Src, and VEGFR2, all of which are critical targets in cancer therapy. nih.gov Another 2,6,9-trisubstituted purine was identified as an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers. nih.gov By modifying the substituents on the purine core of this compound, researchers could design novel analogues with enhanced potency and selectivity against specific cancer-related targets. Studies on similar compounds have shown promising cytotoxic activity against liver, colon, and breast cancer cell lines. nih.gov

Anti-inflammatory and Autoimmune Agents: The purine nucleus is also central to the development of anti-inflammatory drugs. nih.gov Recent research has focused on creating purine isosteres, such as triazolo-triazines, that act as cyclooxygenase (COX) inhibitors. rsc.org Some of these novel compounds have demonstrated significant in vitro anti-inflammatory efficacy, with greater COX-2 inhibitory activity than the standard drug indomethacin. rsc.org This suggests a pathway for developing analogues of this compound as potential treatments for inflammatory conditions.

Antiviral Agents: Purine analogues have a long history as antiviral drugs. nih.gov Future research could focus on modifying the this compound structure to inhibit viral replication. The development of broad-spectrum antivirals targeting host cell pathways, such as de novo purine synthesis, is an emerging strategy to combat viral pandemics. frontiersin.org

The table below summarizes the cytotoxic activity of some recently developed 6,8,9-trisubstituted purine analogues against a human liver cancer cell line (Huh7), demonstrating the potential of this class of compounds.

Compound IDSubstituentsCytotoxic Activity (IC₅₀ in µM) on Huh7 Cells
5 R = H17.9
6 R = Cl14.2
8 R = OCH₃23.6
5-FU (Control) Not Applicable30.6
Fludarabine (Control) Not Applicable28.4
Data sourced from a study on novel purine analogues. nih.gov Compounds 5 and 6 showed more potent activity than the clinical reference drugs 5-Fluorouracil (5-FU) and Fludarabine.

Design of Next-Generation Purine-Based Chemical Probes

Beyond direct therapeutic applications, the purine scaffold is invaluable for creating chemical probes to study complex biological systems. Analogues of this compound can be engineered into sophisticated tools for research.

One promising avenue is the development of probes for Positron Emission Tomography (PET) imaging. Researchers have successfully synthesized 18F-labeled purine-derived pro-drug tracers to visualize the activity of the Multidrug Resistance-Associated Protein 1 (MRP1) in the brain. nih.govuel.ac.uk MRP1 is an important drug efflux transporter implicated in neurological diseases and multidrug resistance. nih.gov These probes are designed to be metabolized in situ into the active MRP1 substrate, allowing for noninvasive assessment of the transporter's function. nih.govuel.ac.uk

Furthermore, purine analogues can be modified to serve as fluorescent probes. For example, 8-azapurines, which are isosteric to natural purines, exhibit fluorescence that can be used to study enzymes involved in purine metabolism, catalytic RNAs, and adenosine (B11128) receptors. rsc.org By incorporating environmentally sensitive fluorophores or photo-cross-linking groups into the this compound structure, next-generation probes could be designed to identify and characterize new binding partners and biological targets.

Application in Agricultural Science (e.g., plant growth regulation, building on cytokinin research for related compounds)

The structure of this compound is closely related to N6-substituted adenines, a class of compounds that includes synthetic cytokinins like 6-benzylaminopurine (B1666704) (BAP). frontiersin.org Cytokinins are plant hormones that regulate a wide range of processes, including cell division, growth, and senescence. frontiersin.orgnih.gov

Research has shown that aromatic cytokinins with methoxy (B1213986) substitutions exhibit significant biological activity. Specifically, 6-(2-methoxybenzylamino)purine-9-riboside, a direct analogue of the title compound, was found to have higher cytokinin activity in tobacco callus, amaranthus, and wheat leaf senescence bioassays than the widely used cytokinins BAP and trans-zeatin (B1683218) (tZ). nih.gov

This indicates a strong potential for this compound and its derivatives in agriculture for:

Improving Crop Yield: By promoting cell division and growth, these compounds could enhance plant development and productivity.

Enhancing Stress Tolerance: Synthetic cytokinins like 6-BAP have been shown to improve drought stress tolerance in crops such as soybean by delaying senescence and modulating root and shoot architecture. frontiersin.org

Delaying Senescence: The anti-senescent properties of these compounds could be used to extend the shelf life of horticultural products and improve plant fitness under stress. nih.gov

Future research in this area would involve field trials to evaluate the efficacy of these compounds on various crops and under different environmental conditions, optimizing their application for sustainable agriculture.

Exploration of New Biological Targets and Mechanisms for Purine Derivatives

The versatility of the purine scaffold means that the full spectrum of its biological targets is still being uncovered. nih.gov While research has established its role in targeting kinases and metabolic enzymes, future exploration will likely reveal novel mechanisms and applications for derivatives of this compound.

Emerging areas of interest include:

Targeting Purine Metabolism for Disease Treatment: Alterations in purine metabolism are linked to numerous conditions, including gout and Parkinson's disease. mdpi.com Compounds that modulate enzymes in the purine degradation pathway, such as xanthine (B1682287) oxidase, could offer new therapeutic strategies. mdpi.com

Development of Novel Antibiotics: With rising antibiotic resistance, there is an urgent need for new antimicrobial agents. Purine-derived nucleoside antibiotics represent a promising and relatively untapped source of potential new drugs. rsc.org Advances in understanding the biosynthetic pathways of these natural products can guide the synthesis of novel and potent antibiotic analogues. rsc.org

Modulation of G-Protein Coupled Receptors (GPCRs): While many purine derivatives target intracellular proteins, there is potential to design analogues that act on cell surface receptors like GPCRs, which are involved in a vast number of physiological processes.

The continued exploration of the chemical space around the purine core, through techniques like high-throughput screening and computational docking, will undoubtedly identify new biological targets and expand the therapeutic potential of compounds like this compound. rsc.org

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-methoxybenzyl)-9H-purin-6-amine, and how can reaction conditions be optimized to minimize by-products?

The synthesis typically involves nucleophilic substitution at the C6 position of a purine precursor. For example, 6-chloro-9-(oxolan-2-yl)-9H-purine reacts with 2-methoxybenzylamine in N,N′-dimethylformamide (DMF) at 90°C for 150 minutes, using triethylamine as a base to neutralize HCl by-products . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature control : Elevated temperatures (80–90°C) accelerate substitution but require monitoring to prevent decomposition.
  • Purification : Recrystallization from ethanol yields pure crystals (≥95% purity) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves the planar purine core (mean C–C bond deviation: 0.002 Å) and dihedral angles (e.g., 66.70° between purine and benzene planes) .
  • NMR spectroscopy identifies substituent positions:
    • 1H NMR : Signals for methoxybenzyl protons (δ ~3.8 ppm for OCH3) and purine NH2 (δ ~7.3 ppm).
    • 13C NMR : Distinct peaks for purine carbons (δ ~150–160 ppm) and aromatic methoxy carbons (δ ~55 ppm) .
  • Elemental analysis (CHN) validates stoichiometry (e.g., C 62.8%, H 5.9%, N 21.5%) .

Q. What preliminary biological screening approaches are recommended to assess the bioactivity of this compound derivatives?

  • Enzyme inhibition assays : Test against kinases or acetylcholinesterase (AChE) at 100 µM concentrations, using fluorometric or colorimetric substrates .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Microbial susceptibility testing : Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental observations in the molecular conformation of this compound?

  • Torsional angle analysis : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data to identify deviations in flexible moieties (e.g., methoxybenzyl group).
  • Hydrogen bonding validation : Use Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N6–H6⋯N7 hydrogen bonds, C–H⋯π contacts) observed in crystal packing .
  • Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent to assess conformational flexibility missed in static models .

Q. What strategies are effective for modifying the this compound scaffold to enhance target selectivity while maintaining potency?

  • Substituent engineering :
    • Introduce electron-withdrawing groups (e.g., -CF3) on the benzyl ring to modulate π-π stacking with hydrophobic enzyme pockets .
    • Replace the methoxy group with bioisosteres (e.g., -SMe) to improve metabolic stability .
  • Heterocycle hybridization : Fuse benzothiazole or furan rings to the purine core for dual-target engagement (e.g., kinase + DNA intercalation) .

Q. What experimental approaches are required to investigate the metabolic stability and in vivo pharmacokinetic profile of this compound derivatives?

  • Liver microsome assays : Quantify metabolite formation (e.g., CYP450-mediated demethylation) using LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (%) .
  • Pharmacokinetic studies in rodents :
    • IV/oral dosing : Calculate bioavailability (F%) and half-life (t1/2).
    • Tissue distribution : Radiolabel the compound (e.g., 14C) for autoradiography .

Methodological Notes

  • Crystallography : SHELX software (SHELXL, SHELXS) is recommended for structure refinement, leveraging high-resolution data (R factor < 0.05) .
  • SAR studies : Prioritize substituents at N9 and C2 positions for optimizing binding affinity, as seen in analogues like 9-isopropyl-N,N-dimethylpurin-6-amine .
  • Data contradiction : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic IC50) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.